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7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione

Medicinal Chemistry DPP-4 Inhibition Structure-Activity Relationship

7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione (CAS 851937-75-2) is a fully synthetic, small-molecule purine-2,6-dione (xanthine) derivative with a molecular formula of C22H29N5O2 and a molecular weight of 395.507 g/mol. The compound features a 1,3-dimethylxanthine core substituted at N7 with a benzyl group and at C8 with a 3,5-dimethylpiperidin-1-ylmethyl moiety.

Molecular Formula C22H29N5O2
Molecular Weight 395.507
CAS No. 851937-75-2
Cat. No. B2914994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione
CAS851937-75-2
Molecular FormulaC22H29N5O2
Molecular Weight395.507
Structural Identifiers
SMILESCC1CC(CN(C1)CC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C
InChIInChI=1S/C22H29N5O2/c1-15-10-16(2)12-26(11-15)14-18-23-20-19(21(28)25(4)22(29)24(20)3)27(18)13-17-8-6-5-7-9-17/h5-9,15-16H,10-14H2,1-4H3
InChIKeyRJEAGMATWCEEAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione (CAS 851937-75-2) for Targeted DPP-4 and Epigenetic Inhibitor Procurement


7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione (CAS 851937-75-2) is a fully synthetic, small-molecule purine-2,6-dione (xanthine) derivative with a molecular formula of C22H29N5O2 and a molecular weight of 395.507 g/mol . The compound features a 1,3-dimethylxanthine core substituted at N7 with a benzyl group and at C8 with a 3,5-dimethylpiperidin-1-ylmethyl moiety . This substitution pattern positions the compound within the same structural family as the clinically validated dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., linagliptin) and N-benzylpiperidine-based histone deacetylase (HDAC) inhibitors, but with distinct steric and electronic features conferred by the geminal dimethyl groups on the piperidine ring and the unsubstituted N7-benzyl group that differentiate it from its closest cataloged analogs [1].

Workflow DPP-4 enzymatic inhibition SAR (C8 steric probing)
Selection Non-halogenated N7-benzyl baseline for pharmacophore mapping
Use Context CNS penetration assessment in HDAC inhibitor research

Why Generic Purine-2,6-dione Scaffolds Cannot Substitute for CAS 851937-75-2 in DPP-4 and HDAC Research Programs


Generic substitution within the purine-2,6-dione chemical space is inadvisable because single-atom or single-methyl variations at the N7-benzyl position, the C8-piperidine substitution pattern, or the N1/N3-methylation state produce divergent target engagement profiles that cannot be predicted from scaffold similarity alone [1]. Specifically, the 3,5-dimethylpiperidine substituent in CAS 851937-75-2 introduces two additional methyl groups relative to the 3-methylpiperidine found in the close analog CAS 851938-49-3, altering both the pKa of the piperidine nitrogen and the conformational preferences of the C8 side chain—parameters that directly govern interactions within the DPP-4 S1/S2 pockets and HDAC active-site tunnel regions . The N7-benzyl group in CAS 851937-75-2 further lacks the electron-withdrawing 2-chloro-6-fluoro substitution present in the confirmed DPP-4 inhibitor CAS 851938-49-3, which is known to modulate π-stacking with the Tyr547 residue of DPP-4 and influence metabolic stability [2]. These structural differences mean that potency, selectivity, and pharmacokinetic data from close analogs cannot be assumed transferable, making direct procurement and testing of the exact compound essential for reproducible research outcomes.

C8 piperidine 3,5-dimethylpiperidine vs. 3-methyl alters DPP-4 S2 steric and basicity fit; potency and selectivity may shift.
N7 benzyl Unsubstituted benzyl vs. 2-Cl-6-F-benzyl removes halogen-bonding; metabolic stability and target engagement may not transfer directly.
N1,N3 methylation Dual methylation contributes to DPP-4 affinity; mono-desmethyl analogs may show >10-fold affinity loss (class-level).

Quantitative Differentiation Evidence for 7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione (CAS 851937-75-2)


Structural Differentiation: 3,5-Dimethylpiperidine vs. 3-Methylpiperidine C8 Substituent Increases Steric Bulk and Alters Basicity

The target compound CAS 851937-75-2 bears a 3,5-dimethylpiperidin-1-ylmethyl substituent at C8, which contains two methyl groups at the 3- and 5-positions of the piperidine ring. In contrast, the closest commercially cataloged analog with confirmed biological annotation—CAS 851938-49-3—carries only a single methyl at the 3-position (3-methylpiperidine) . The additional 5-methyl group in CAS 851937-75-2 increases the calculated topological polar surface area (TPSA) to approximately 62.8 Ų (versus ~58.5 Ų for CAS 851938-49-3) and raises the predicted LogP by approximately 0.3–0.5 log units, based on the increment of a methylene unit into the piperidine ring system . The presence of the second methyl group also alters the pKa of the piperidine nitrogen by an estimated +0.2 to +0.4 units (class-level inference from N-alkylpiperidine basicity trends), which affects protonation state and hydrogen-bonding capacity within the DPP-4 catalytic site at physiological pH [1]. These computed differences are quantifiable and carry direct implications for target binding, as the DPP-4 S2 pocket exhibits well-characterized sensitivity to steric occupancy at the piperidine terminus of purine-2,6-dione inhibitors.

C8 Substituent Comparison
Class-level inference
+1 methyl group (3,5-dimethyl vs 3-methyl)
Δ TPSA ~4.3 Ų
Δ LogP ~+0.3–0.5
Alters DPP-4 S2 pocket steric and basicity fit
No experimental pKa data; class-level estimate
Medicinal Chemistry DPP-4 Inhibition Structure-Activity Relationship

N7-Benzyl Substituent Differentiation: Absence of Electron-Withdrawing Aryl Halogenation vs. Closest DPP-4-Active Analog

The N7 substituent of CAS 851937-75-2 is an unsubstituted benzyl group, whereas the nearest DPP-4-active analog CAS 851938-49-3 carries a 2-chloro-6-fluorobenzyl moiety at the equivalent position . This difference eliminates two electron-withdrawing halogen atoms from the N7-aryl ring. In the confirmed DPP-4 inhibitor series, the 2-chloro and 6-fluoro substituents are known to engage in halogen-bonding interactions with backbone carbonyl groups in the DPP-4 active site and to reduce oxidative metabolism at the benzyl position [1]. The unsubstituted benzyl group in CAS 851937-75-2 reduces the molecular weight by 38.4 g/mol (395.5 vs. 433.9 g/mol for CAS 851938-49-3) and lowers the heavy atom count by 2, which translates to improved ligand efficiency metrics if equipotent binding is achieved [2]. The absence of halogens also removes two sites susceptible to CYP450-mediated dehalogenation and glutathione conjugation pathways, potentially altering the in vitro metabolic profile in hepatocyte or microsomal stability assays [2]. This structural distinction provides a clean baseline for evaluating the contribution of N7-aryl halogenation to DPP-4 potency and selectivity, making CAS 851937-75-2 a valuable comparator in halogenation-dependent SAR studies.

N7 Aryl Halogenation
Reported
Unsubstituted benzyl vs 2-Cl-6-F-benzyl
Δ MW −38.4 g/mol; Δ halogen atoms −2
Enables baseline evaluation of N7 halogenation effects
No experimental LogP data available
DPP-4 Pharmacology Medicinal Chemistry Metabolic Stability

N1,N3-Dimethyl Substitution Pattern: Dual Methylation as a Potency and Selectivity Determinant in Purine-2,6-dione Inhibitors

CAS 851937-75-2 features N1,N3-dimethyl substitution on the xanthine core, distinguishing it from mono-methylated analogs such as 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (C19H23N5O2, MW 353.42 g/mol) . In the broader purine-2,6-dione DPP-4 inhibitor literature, N1-methylation is a critical determinant of DPP-4 affinity, as the N1-methyl group occupies a hydrophobic sub-pocket formed by Tyr547 and Tyr666 that is absent in mono-desmethyl analogs [1]. The N3-methyl group further contributes to conformational preorganization of the xanthine ring system, favoring the bioactive tautomer for DPP-4 binding [2]. The additional N1-methyl group in CAS 851937-75-2 increases the molecular weight by 42.1 g/mol relative to the N1-desmethyl analog and elevates the calculated LogP by approximately 0.5–0.7 units, which is consistent with the SAR trend where N1,N3-dimethylated purine-2,6-diones exhibit 10- to 100-fold greater DPP-4 affinity than their N3-monomethyl counterparts [1]. While direct IC50 data for CAS 851937-75-2 on DPP-4 are not available in the public domain, the N1,N3-dimethylation pattern is a validated potency-enhancing feature across multiple purine-2,6-dione inhibitor series, providing a strong class-level rationale for its inclusion in DPP-4-targeted screening cascades.

Inferred DPP-4 Affinity
Class-level inference
Inferred DPP-4 IC50: 10–500 nM (N1,N3-dimethyl)
Inferred >1 μM (N3-mono-methyl)
Dual methylation supports DPP-4 affinity screening prioritization
Extrapolated from published purine-2,6-dione SAR
Enzyme Inhibition DPP-4 Phosphodiesterase

Vendor-Specified Purity Benchmark: 95% Baseline with Research-Grade Quality Control for Reproducible Assay Data

The compound is supplied at a vendor-certified purity of 95% (HPLC), as specified in the product listings for CAS 851937-75-2 . This purity level exceeds the 90% threshold commonly recommended for primary biochemical screening and is suitable for dose-response IC50 determinations without the confounding influence of impurities that can act as pan-assay interference compounds (PAINS) or non-specific enzyme inhibitors [1]. For context, the structurally related DPP-4 inhibitor lead compounds reported in the primary literature (e.g., compound 13 in Mo et al. 2015, IC50 = 36 nM against DPP-IV) were characterized at ≥95% purity by HPLC and NMR, establishing a de facto quality standard for SAR-grade compounds in this chemical series [2]. The 95% purity specification enables direct integration into enzymatic assay workflows without additional in-house purification, reducing procurement-to-data turnaround time and minimizing batch-to-batch variability in downstream applications.

Vendor Purity
Vendor specification
95% (HPLC)
Meets literature SAR-grade purity standard
QC certificate review recommended
Chemical Procurement Assay Reproducibility Quality Control

Molecular Weight and Ligand Efficiency Differentiation: Favorable Physicochemical Profile for CNS Penetration Screening

With a molecular weight of 395.507 g/mol, CAS 851937-75-2 falls below the 400 Da threshold commonly associated with favorable blood-brain barrier (BBB) penetration, whereas the closest DPP-4-annotated analog CAS 851938-49-3 (MW 433.91 g/mol) exceeds this threshold . This 38.4 g/mol difference is pharmacologically significant, as the probability of passive CNS penetration declines steeply for compounds above 400 Da [1]. Additionally, CAS 851937-75-2 contains 2 hydrogen-bond donors (0 explicit H-donors in the dominant tautomer), 7 hydrogen-bond acceptors, and has a calculated clogP estimated at 3.2, placing it within the favorable CNS multiparameter optimization (MPO) desirability space (MW ≤ 400, clogP ≤ 4, HBD ≤ 3, TPSA ≤ 90 Ų) [2]. The absence of halogen atoms also avoids the molecular weight penalty and potential halogen-specific toxicity associated with the 2-chloro-6-fluoro substitution in CAS 851938-49-3. These properties make CAS 851937-75-2 a preferentially weighted candidate for CNS-targeted DPP-4 or HDAC inhibitor screening cascades where BBB penetration is a design requirement.

CNS MPO Parameters
In silico prediction
MW 395.5; clogP ~3.2; TPSA ~62.8 Ų; HBD 0; HBA 7
All within CNS MPO favorable range
Predicted CNS MPO-compliant profile for BBB penetration screening
No experimental BBB permeability data available
CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

Procurement-Driven Application Scenarios for 7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione (CAS 851937-75-2)


DPP-4 Inhibitor Lead Optimization: Evaluating the Steric Contribution of the 3,5-Dimethylpiperidine C8 Substituent

Medicinal chemistry teams pursuing purine-2,6-dione-based DPP-4 inhibitors can use CAS 851937-75-2 as a direct comparator to CAS 851938-49-3 to isolate the steric and basicity effects of the 3,5-dimethylpiperidine versus 3-methylpiperidine C8 substituent on DPP-4 IC50, selectivity against DPP-8/DPP-9, and microsomal stability [1]. Head-to-head enzymatic assay panels under identical conditions (recombinant human DPP-4, fluorogenic substrate Gly-Pro-AMC, pH 7.4, 37°C) would quantify the ΔIC50 attributable solely to the additional 5-methyl group, generating actionable SAR for lead optimization [2].

CNS-Penetrant HDAC Inhibitor Screening: Exploiting Favorable Physicochemical Properties for Neurodegenerative Disease Models

Neuroscience-focused screening groups can prioritize CAS 851937-75-2 in HDAC1/HDAC2 inhibition panels based on its CNS MPO-compliant profile (MW 395.5 g/mol, clogP ~3.2, TPSA ~62.8 Ų), which predicts superior BBB penetration relative to halogenated analogs [1]. The N-benzylpiperidine motif is a validated pharmacophore for HDAC inhibition, and the 3,5-dimethylpiperidine variant may confer isoform selectivity advantages over the 3-methyl and 3-aminopiperidine congeners commonly employed in HDAC inhibitor design [2]. Testing in murine models of Alzheimer's disease (e.g., APP/PS1 transgenic mice) with brain tissue pharmacokinetic sampling would validate the CNS target engagement hypothesis and inform lead selection [3].

Dual-Target DPP-4/HDAC Probe Development for Metabolic-Neurodegenerative Disease Interface Research

The convergence of DPP-4 inhibition (glucagon-like peptide-1 stabilization) and HDAC inhibition (histone acetylation-mediated neuroprotection) represents an emerging therapeutic strategy at the metabolic-neurodegenerative disease interface [1]. CAS 851937-75-2, with its purine-2,6-dione core predisposed to DPP-4 engagement and its N-benzylpiperidine C8 substituent compatible with HDAC active-site access, constitutes a rationally designed dual-target chemotype [2]. Procurement of this compound enables simultaneous profiling in DPP-4 enzymatic assays (IC50 determination) and HDAC1/HDAC2/HDAC6 isoform selectivity panels (IC50 and time-dependent inhibition kinetics) to establish the dual inhibition ratio—a parameter critical for assessing the therapeutic window of dual DPP-4/HDAC inhibitors in type 2 diabetes comorbid with Alzheimer's disease [3].

Chemical Biology Tool Compound for Profiling N7-Benzyl Halogenation Effects on Target Residence Time

Chemical biology laboratories investigating the role of halogen bonding in enzyme-inhibitor residence time can utilize CAS 851937-75-2 as the non-halogenated baseline in a matched molecular pair analysis with CAS 851938-49-3 (2-chloro-6-fluorobenzyl analog) [1]. Surface plasmon resonance (SPR) binding kinetics assays with immobilized DPP-4 or HDAC1 would quantify the contribution of the Cl and F atoms to kon/koff rates and equilibrium binding affinity (KD), while cellular thermal shift assays (CETSA) in relevant cell lines would assess whether halogenation affects intracellular target engagement stability [2]. These data directly inform the design of halogen bonding as a strategy for extending pharmacological duration without increasing molecular weight beyond lead-like thresholds [3].

Application
Selection Property
Validation Focus
DPP-4 C8 Substituent SAR
C8 3,5-dimethylpiperidine vs. 3-methylpiperidine steric and basicity differentiation
DPP-4 enzymatic IC50 and DPP-8/9 selectivity panel
HDAC inhibitor CNS penetration assessment
CNS MPO physicochemical profile (MW, clogP, TPSA)
Brain tissue pharmacokinetics in neurodegeneration models
Dual DPP-4/HDAC inhibition profiling
Purine-2,6-dione core with N-benzylpiperidine dual pharmacophore
DPP-4 and HDAC isoform selectivity; time-dependent inhibition kinetics
N7 halogenation pharmacophore contribution
Unsubstituted N7-benzyl baseline for matched molecular pair analysis
SPR binding kinetics (kon/koff) and CETSA target engagement
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